molecular formula C9H16S B14233597 (Bicyclo[2.2.2]octan-1-yl)methanethiol CAS No. 808168-22-1

(Bicyclo[2.2.2]octan-1-yl)methanethiol

Cat. No.: B14233597
CAS No.: 808168-22-1
M. Wt: 156.29 g/mol
InChI Key: XTSMTHFLKSNAEX-UHFFFAOYSA-N
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Description

(Bicyclo[2.2.2]octan-1-yl)methanethiol is an organic compound characterized by a bicyclic structure with a thiol group attached to a methylene bridge. This compound is part of the bicyclo[2.2.2]octane family, known for its unique three-dimensional structure, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Bicyclo[2.2.2]octan-1-yl)methanethiol typically involves the following steps:

    Diels-Alder Reaction: This reaction forms the bicyclo[2.2.2]octane core by reacting a diene with a dienophile.

    Thiol Introduction: The thiol group is introduced via nucleophilic substitution or addition reactions, often using thiolating agents like thiourea or hydrogen sulfide.

Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.

Types of Reactions:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the thiol group, to form the corresponding sulfide.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Disulfides: Formed via oxidation of the thiol group.

    Sulfides: Formed via reduction of the thiol group.

    Substituted Derivatives: Formed via substitution reactions at the methylene bridge.

Scientific Research Applications

(Bicyclo[2.2.2]octan-1-yl)methanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Bicyclo[2.2.2]octan-1-yl)methanethiol depends on its specific application:

    Enzyme Inhibition: The compound can interact with enzyme active sites, potentially inhibiting their activity.

    Antimicrobial Activity: The thiol group can disrupt microbial cell membranes or interfere with essential metabolic processes.

Comparison with Similar Compounds

    (Bicyclo[2.2.2]octan-1-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

    Bicyclo[2.2.2]octane-1-carboxylate: Contains a carboxylate group, used in different synthetic applications.

Uniqueness: (Bicyclo[2.2.2]octan-1-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

1-bicyclo[2.2.2]octanylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16S/c10-7-9-4-1-8(2-5-9)3-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSMTHFLKSNAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00828049
Record name (Bicyclo[2.2.2]octan-1-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00828049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808168-22-1
Record name (Bicyclo[2.2.2]octan-1-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00828049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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